Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWGCOXNMTVZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
This compound can be synthesized through various organic reactions involving oxazole derivatives. The presence of the fluorophenyl group is significant in enhancing the compound's binding affinity to biological targets, which may include enzymes and receptors involved in disease pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against a range of bacterial and fungal strains, indicating its potential as a therapeutic agent for infectious diseases. For instance, compounds with similar oxazole structures exhibited significant inhibition against Staphylococcus aureus biofilm formation, with inhibition percentages reaching up to 79% at specific concentrations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines. For example, it has exhibited cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating significant potency. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry assays showing increased caspase-3 cleavage and p53 expression levels .
The biological activity of this compound is attributed to its structural features:
- Fluorophenyl Group : Enhances binding affinity to targets.
- Oxazole Ring : Participates in hydrogen bonding and π-π interactions, influencing biological pathways.
These interactions may lead to modulation of key signaling pathways involved in inflammation and cancer progression.
Case Studies
- Anticancer Efficacy : A study reported that derivatives of oxazole compounds showed greater cytotoxicity than standard chemotherapeutic agents like doxorubicin against several cancer cell lines . this compound was noted for its ability to induce apoptosis effectively.
- Antimicrobial Activity : In a comparative analysis, ethyl derivatives with similar structures were tested against drug-resistant strains of Candida, demonstrating broad-spectrum antifungal activities . The results indicated that modifications to the oxazole ring could enhance antifungal properties.
Table 1: Biological Activity Summary of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 23 | Biofilm inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Anti-inflammatory | Human Macrophages | N/A | Cytokine modulation |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows for modifications that can lead to new materials with desired properties.
- Reactivity Studies : The compound undergoes various reactions, including oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell functions, although further studies are needed to elucidate specific pathways .
- Anticancer Potential : this compound has been evaluated for its anticancer effects across several human cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For instance, it demonstrated an IC50 value of approximately 19.56 µM against fibrosarcoma (HT-1080) cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Efficacy Study : A study assessed the cytotoxic effects of this compound on HT-1080 cells, revealing effective growth inhibition with an IC50 value indicating significant potential as an anticancer agent .
- Molecular Docking Analysis : Investigations into molecular docking suggest that the compound binds effectively to proteins involved in cancer progression, potentially modulating key signaling pathways associated with cell survival and proliferation .
- Structure–Activity Relationship (SAR) : Studies into SAR have shown that modifications on the oxazole ring can significantly influence biological activity. Fluorinated analogs exhibited enhanced potency against cancer cell lines compared to non-fluorinated counterparts .
Summary Table of Biological Activities
| Activity Type | Target | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Bacterial strains | Various | Not specified | Disruption of microbial functions |
| Anticancer | Fibrosarcoma (HT-1080) | Human | ~19.56 | Induction of apoptosis via caspase activation |
| Anticancer | Breast Cancer (MCF-7) | Human | Low micromolar range | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Data Table
Key Research Findings
- Electronic Effects : Fluorine substituents reduce electron density on the phenyl ring, increasing resistance to oxidative metabolism. This is critical for pharmaceuticals targeting cytochrome P450 enzymes .
- Steric Considerations : Ortho-substituted derivatives (e.g., o-tolyl) exhibit restricted rotation, which can stabilize specific conformations in protein-ligand interactions .
- Heterocycle Impact : Oxadiazole analogs show higher thermal stability compared to oxazoles due to extended π-conjugation, making them suitable for high-temperature reactions .
Preparation Methods
Industrial Production Considerations
Industrial scale-up of Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate synthesis generally mirrors laboratory procedures but incorporates process intensification techniques:
Continuous flow reactors :
These reactors enable precise control over reaction parameters such as temperature, residence time, and reagent mixing, improving yield and reproducibility on a large scale.Automated systems :
Automation aids in maintaining consistent reaction conditions and facilitates the handling of moisture-sensitive or air-sensitive reagents, which are common in oxazole syntheses.Purification and isolation :
Industrial methods emphasize efficient isolation techniques such as crystallization, filtration, and solvent extraction. Silica gel chromatography remains a standard purification method, often employing dichloromethane or ethyl acetate/hexane solvent systems.
Purification and Characterization
After synthesis, the compound is typically purified by silica gel column chromatography using solvent gradients (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol) to separate the desired product from impurities. The purified compound is then characterized by:
Fourier-transform infrared spectroscopy (FTIR) : Confirms characteristic oxazole ring vibrations and ester carbonyl groups in the 1600–1750 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) spectroscopy :
- ^1H NMR identifies aromatic and ester protons (δ 1.3–8.1 ppm)
- ^13C NMR resolves oxazole carbons and fluorophenyl carbons, with characteristic chemical shifts around 160 ppm for the carboxylate carbon.
- ^19F NMR confirms the presence and environment of the fluorine atom.
X-ray crystallography : Used to elucidate molecular conformation and packing, especially useful for confirming regioselectivity and purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclocondensation of 2-fluorobenzoyl chloride with ethyl glyoxylate | 2-fluorobenzoyl chloride, ethyl glyoxylate, base (triethylamine) | Reflux in dichloromethane or toluene/dioxane, 24 h | Moderate to high | Common lab synthesis; base facilitates cyclization |
| Reaction of substituted benzamides with ethyl bromopyruvate | 2-fluorobenzamide, ethyl bromopyruvate | Reflux in toluene/dioxane, 24 h | Moderate | Enables formation of oxazole ring via nucleophilic attack |
| Pd(0)-catalyzed C–H arylation | Oxazole precursor, aryl halide, Pd(0) catalyst, ligand (Cy-JohnPhos) | Mild conditions, room temp to reflux, variable time | High | Regioselective C5 arylation without copper co-catalyst |
| Metal-free fluorination/cyclization (related oxazolines) | Unsaturated amides, BF3·Et2O, m-CPBA | Room temp, 10 min | Up to 95% (for analogs) | Rapid, mild, metal-free; potential for adaptation |
Detailed Research Findings and Mechanistic Insights
The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the oxazole ring, facilitating cyclization and regioselective substitution at the C5 position.
Pd(0)-catalyzed arylation proceeds via a base-assisted deprotonation mechanism rather than a radical pathway, with ligand choice strongly influencing regioselectivity (electron-rich ligands favor C2 arylation; bulky ligands favor C5).
Purification protocols emphasize multiple aqueous washes (water, brine, sodium bicarbonate solutions) and drying over sodium sulfate to remove residual reagents and by-products before chromatographic purification.
Computational studies and crystallographic data support the conformational rigidity of the oxazole ring and the influence of substituents on molecular packing and reactivity.
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR in DMSO-d6 identifies substituent patterns (e.g., fluorophenyl coupling constants, oxazole proton splitting) .
- Example: Fluorophenyl protons resonate as doublets (δ 7.88, J = 8.0 Hz) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₀FNO₃: 235.06) .
- IR spectroscopy : Confirms ester carbonyl (C=O) stretches near 1700 cm⁻¹ .
How can researchers address low synthetic yields in the preparation of this compound?
Q. Advanced
- Catalyst screening : Replace iodine with Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Temperature control : Lower temperatures (80–100°C) may reduce decomposition but require extended reaction times.
- Alternative coupling agents : Use HATU or EDC/HOBt for amidation steps to enhance efficiency .
- Byproduct analysis : Employ LC-MS or preparative HPLC to identify and eliminate impurities .
How can structural contradictions in spectral data be resolved during characterization?
Q. Advanced
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns ambiguous protons/carbons. For example, HMBC correlations confirm oxazole ring connectivity .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) .
- X-ray crystallography : Resolve absolute configuration using SHELX (e.g., SHELXL for refinement) .
What is the role of this compound in drug discovery, particularly in targeting viral or cancer pathways?
Q. Advanced
- Antiviral activity : Structural analogs (e.g., oxazole-2-carboxamides) inhibit Chikungunya virus P2 cysteine proteases via covalent binding .
- Anticancer potential : Derivatives with fluorophenyl groups exhibit cytotoxicity by disrupting tubulin polymerization or kinase signaling .
- SAR strategies : Modify the ester group (e.g., methyl vs. ethyl) or fluorophenyl substituents (e.g., para vs. ortho) to optimize potency .
How can crystallographic data for this compound be refined using SHELX software?
Q. Advanced
- Structure solution : Use SHELXD for phase determination from twinned or high-resolution data .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Key steps:
- Hydrogen bonding analysis : Apply graph-set analysis to classify interaction patterns (e.g., Etter’s motifs) .
What computational methods support the study of this compound’s reactivity and interactions?
Q. Advanced
- Docking studies : Simulate binding to biological targets (e.g., Chikungunya P2 protease) using AutoDock Vina .
- DFT calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations : Assess stability of fluorophenyl-oxazole conjugates in aqueous environments (e.g., GROMACS) .
How can researchers identify and characterize synthetic byproducts?
Q. Advanced
- LC-HRMS : Detect low-abundance impurities (e.g., over-oxidized sulfones or dimerization products) .
- Isolation via preparative TLC : Use silica gel with ethyl acetate/hexane gradients to separate byproducts .
- Mechanistic studies : Probe reaction intermediates using in-situ IR or NMR to track side pathways .
What are the key challenges in modifying the fluorophenyl or oxazole moieties for SAR studies?
Q. Advanced
- Regioselectivity : Fluorine’s electron-withdrawing effects may direct electrophilic substitution to specific positions (e.g., para to fluorine) .
- Steric hindrance : Bulky substituents on the oxazole ring reduce coupling efficiency (e.g., Suzuki-Miyaura reactions) .
- Stability : Ester groups may hydrolyze under basic conditions; use tert-butyl esters or amides as stable alternatives .
How does hydrogen bonding influence the solid-state packing of this compound?
Q. Advanced
- Graph-set analysis : Classify C–H···O/N/F interactions using Etter’s methodology (e.g., rings, chains) .
- Packing motifs : Fluorine’s van der Waals radius promotes close-packing, while ester carbonyls form dimers via C=O···H–C contacts .
- Thermal analysis : DSC/TGA correlates melting points with packing efficiency (e.g., high symmetry = higher mp) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
